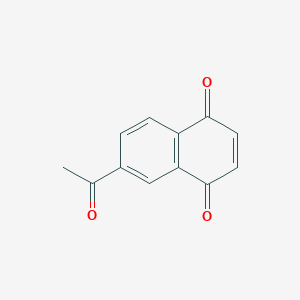
6-Acetylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylnaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an acetyl group at the sixth position and a quinone structure at the first and fourth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Acetylnaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions. This method also offers high yields and an environmentally benign approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions (MCRs) due to their efficiency and high selectivity. These reactions typically involve the condensation of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of suitable catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetylnaphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The quinone structure makes it particularly susceptible to redox reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 6-acetylnaphthalene-1,4-diol, while substitution reactions can produce various derivatives depending on the nucleophile involved .
Aplicaciones Científicas De Investigación
6-Acetylnaphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties. The compound’s ability to undergo redox reactions makes it useful in the development of molecular probes for biochemical research . Additionally, its fluorescence properties have applications in electroluminescence devices and as molecular probes .
Mecanismo De Acción
The mechanism of action of 6-Acetylnaphthalene-1,4-dione involves its redox properties. The quinone structure allows it to participate in electron transfer reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities. The compound’s molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated during redox reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 6-Acetylnaphthalene-1,4-dione include other naphthoquinone derivatives such as 2-hydroxy-1,4-naphthoquinone (lawsone) and 5,8-dihydroxy-1,4-naphthoquinone (naphthazarin). These compounds share the quinone structure and exhibit similar redox properties .
Uniqueness: What sets this compound apart from its similar compounds is the presence of the acetyl group at the sixth position. This structural feature can influence its reactivity and biological activity, making it a unique compound for various applications.
Propiedades
Número CAS |
51439-36-2 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
6-acetylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8O3/c1-7(13)8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
Clave InChI |
MJDSWBRCFIGVMG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



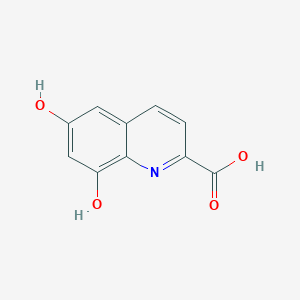

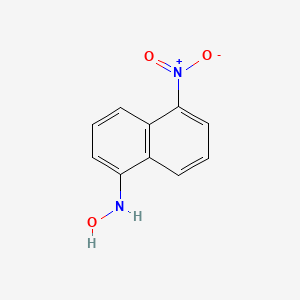
![3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11898461.png)



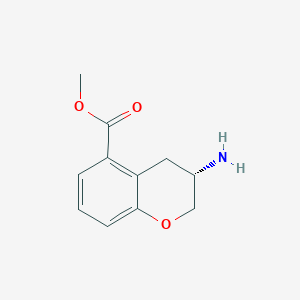
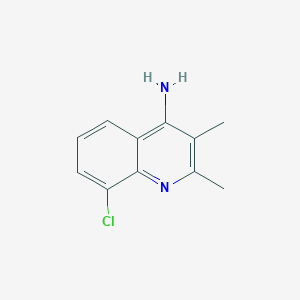
![2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one](/img/structure/B11898502.png)


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
